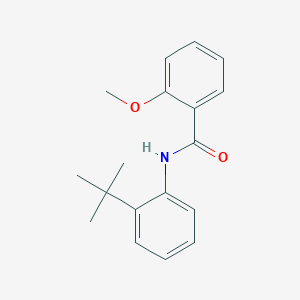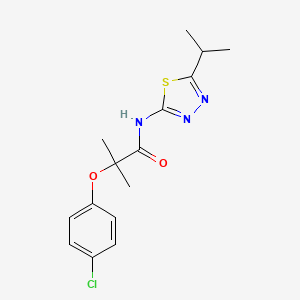
N-(2-tert-butylphenyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-tert-butylphenyl)-2-methoxybenzamide, also known as TBMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications as a research tool. This compound is a small molecule that can be synthesized using various methods, and its properties make it suitable for use in a wide range of biological and biochemical experiments. In
Mecanismo De Acción
N-(2-tert-butylphenyl)-2-methoxybenzamide acts as a modulator of ion channels by binding to specific sites on the channel protein and altering its activity. The exact mechanism of action of this compound is not fully understood, but it is believed to interact with the extracellular domain of the ion channel protein and alter its conformation. This results in changes in the ion channel's gating properties, leading to altered ion flux across the cell membrane.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the ion channel being modulated. For example, this compound has been shown to inhibit TRPV1-mediated calcium influx in sensory neurons, leading to reduced pain sensation. It has also been shown to inhibit ASIC1a-mediated acidosis-induced neuronal death, suggesting a potential therapeutic role in neurodegenerative diseases. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro, although further research is needed to determine its potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-tert-butylphenyl)-2-methoxybenzamide as a research tool is its small size, which allows it to easily penetrate cell membranes and interact with intracellular targets. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for laboratory experiments. However, one limitation of this compound is its specificity for certain ion channels, which may limit its usefulness in certain experimental contexts. Furthermore, the exact mechanism of action of this compound is not fully understood, which may limit its potential as a research tool.
Direcciones Futuras
There are several potential future directions for research involving N-(2-tert-butylphenyl)-2-methoxybenzamide. One area of interest is the development of more specific modulators of ion channels, which may have greater therapeutic potential. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various ion channels. Finally, there is potential for the development of this compound derivatives with improved pharmacokinetic properties and greater efficacy as research tools or therapeutic agents.
Métodos De Síntesis
N-(2-tert-butylphenyl)-2-methoxybenzamide can be synthesized using a variety of methods, including the reaction of 2-methoxybenzoic acid with 2-tert-butylphenylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure this compound. Other methods of synthesis include the use of other coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Aplicaciones Científicas De Investigación
N-(2-tert-butylphenyl)-2-methoxybenzamide has been used as a research tool in a variety of scientific fields, including neuroscience, pharmacology, and biochemistry. It has been shown to modulate the activity of various ion channels, including the transient receptor potential vanilloid type 1 (TRPV1) channel and the acid-sensing ion channel 1a (ASIC1a). This compound has also been used to study the role of these ion channels in pain sensation, neurodegenerative diseases, and cancer.
Propiedades
IUPAC Name |
N-(2-tert-butylphenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-18(2,3)14-10-6-7-11-15(14)19-17(20)13-9-5-8-12-16(13)21-4/h5-12H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUORARYYOBRSHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate](/img/structure/B5877507.png)
![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5877513.png)

![2-(4-chlorophenoxy)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5877522.png)
![N-(2,4-dimethylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5877528.png)
![3'-amino-4-tert-butyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5877540.png)
![N'-(2,4-dihydroxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5877551.png)


![2-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5877562.png)

![ethyl 4-{[3-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5877578.png)

